Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer
Overview
Description
Poly(N-isopropylacrylamide-N-tert-butylacrylamide), also known as P(NIPAM-co-NtBAM), is a thermoresponsive copolymer . It is synthesized by surfactant-free emulsion polymerization using N,N′-methylenebis(acrylamide) (BIS) as a cross-linker . This copolymer exhibits a reversible hydrophilic/hydrophobic phase transition in response to temperature .
Synthesis Analysis
The synthesis of P(NIPAM-co-NtBAM) involves free-radical polymerization of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (NtBA) monomers . The poly(ethylene glycol) (PEG) with molecular weights of 400, 4000, and 6000 g·mol-1 is used as the porogen .Molecular Structure Analysis
The molecular structure of P(NIPAM-co-NtBAM) is characterized by 1H NMR spectroscopy . The copolymer composition is calculated based on the NMR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of P(NIPAM-co-NtBAM) include free-radical polymerization of NIPAAm and NtBA monomers .Physical And Chemical Properties Analysis
P(NIPAM-co-NtBAM) exhibits unique physical and chemical properties. It has a lower critical solution temperature (LCST) and shows a reversible hydrophilic/hydrophobic phase transition in response to temperature . The equilibrium swelling capacity, swelling/deswelling kinetics, and diffusion parameters of the hydrogels prepared from this copolymer have been systematically evaluated .Scientific Research Applications
Biomolecule Separation : This copolymer has been used in creating brush surfaces for effectively separating basic biomolecules, such as catecholamine derivatives and angiotensin peptides. These surfaces work by modulating electrostatic and hydrophobic interactions (Nagase et al., 2010).
Cell Capture and Release : The copolymer facilitates label-free and non-invasive detection of cell capture and release, which is particularly valuable in biology and medicine (García-Hernando et al., 2021).
Gel Extraction of Macromolecules : It is utilized for gel extraction of macromolecules, exploiting solute exclusion by the gel network (Jin et al., 1995).
Biomedical and Pharmaceutical Applications : The copolymer finds use in various applications such as biomedical devices, pharmaceuticals, and biomaterials (Gibbons et al., 2006).
Enhancing Biotechnology and Nanotechnology Applications : Introducing ionic liquids into this copolymer offers a range of lower critical solution temperature (LCST) behaviors, enhancing applications in biotechnology and nanotechnology (Jain et al., 2015).
Cell Adhesion and Growth : Increasing the content of N-tert-butylacrylamide (NtBA) in the copolymer improves cell adhesion and growth, depending on the cell line (Rochev et al., 2004).
Thermo-responsive Thermoplastics and Biomedical Applications : It has potential applications in creating thermo-responsive thermoplastics and biomedical applications (Feng et al., 2014).
Tuning Mechanical Properties of Hydrogels : The copolymer nanoparticles can be used as additives to tune the mechanical properties of hydrogels through covalent cross-linking (He et al., 2021).
Future Directions
properties
IUPAC Name |
N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C6H11NO/c1-5-6(9)8-7(2,3)4;1-4-6(8)7-5(2)3/h5H,1H2,2-4H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHHDDQALLLOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C.CC(C)(C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102667-59-4 | |
Record name | 2-Propenamide, N-(1,1-dimethylethyl)-, polymer with N-(1-methylethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102667-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145442 | |
Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide | |
CAS RN |
102667-59-4 | |
Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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